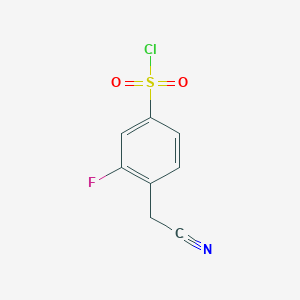

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride

説明

The exact mass of the compound 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is 232.9713554 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(cyanomethyl)-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO2S/c9-14(12,13)7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBNPCJCEGTZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action for 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride in organic synthesis

An In-depth Technical Guide on the Mechanism of Action for 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride in Organic Synthesis

Abstract

This technical guide provides a comprehensive analysis of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride, a versatile reagent in modern organic synthesis. The document elucidates the core principles governing its reactivity, with a particular focus on the synergistic effects of the cyanomethyl and fluoro substituents on the sulfonyl chloride moiety. We will explore its primary mechanism of action in nucleophilic substitution reactions, its application in the synthesis of complex molecular architectures, and provide detailed experimental protocols for its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.

Introduction: A Multifunctional Reagent for Advanced Synthesis

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that has garnered interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of a fluorine atom and a cyanomethyl group on the benzene ring imparts unique electronic and steric properties to the molecule, influencing the reactivity of the sulfonyl chloride group and providing handles for further synthetic transformations.[2][3]

The sulfonyl chloride functional group is a cornerstone of organic synthesis, primarily serving as a potent electrophile for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[4] The inherent reactivity of the sulfonyl chloride is significantly modulated by the substituents on the aromatic ring. In the case of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride, the combined electron-withdrawing effects of the fluorine atom and the sulfonyl chloride group, along with the reactive methylene of the cyanomethyl group, create a reagent with a nuanced reactivity profile.

Core Reactivity and Mechanistic Considerations

The primary mechanism of action for 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride in the majority of its applications is nucleophilic substitution at the sulfur atom. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom.[4]

The Role of the Fluoro Substituent

The fluorine atom at the 3-position of the benzene ring plays a crucial role in modulating the reactivity of the sulfonyl chloride. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect further depletes electron density from the aromatic ring and, consequently, from the sulfur atom of the sulfonyl chloride group, enhancing its electrophilicity.[2] This increased electrophilicity can lead to faster reaction rates with nucleophiles compared to non-fluorinated analogs. In the context of medicinal chemistry, the incorporation of fluorine can also improve metabolic stability and binding affinity of the final molecule to its biological target.[5]

The Influence of the Cyanomethyl Group

The cyanomethyl group at the 4-position introduces another layer of functionality. The cyano group is also strongly electron-withdrawing, contributing to the overall electrophilicity of the sulfonyl chloride. More importantly, the methylene group (CH₂) alpha to the cyano group is acidic and can be deprotonated under basic conditions to form a stabilized carbanion. This feature opens up possibilities for subsequent functionalization, such as alkylation or aldol-type reactions, making 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride a valuable building block for creating molecular diversity.[6]

Nucleophilic Substitution Pathway

The reaction with a nucleophile (Nu⁻) typically proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The reaction is generally considered to proceed through a trigonal bipyramidal transition state or intermediate, akin to an Sₙ2-type mechanism at sulfur.

Caption: General nucleophilic substitution at the sulfonyl chloride.

Key Applications in Organic Synthesis

The unique structural features of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride make it a versatile reagent for a variety of synthetic transformations.

Synthesis of Sulfonamides

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through the reaction with primary or secondary amines.[3][7] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Caption: Experimental workflow for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reaction Setup: In a round-bottomed flask, dissolve the primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash sequentially with water, dilute acid, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Synthesis of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[4]

Table 1: Representative Yields for Sulfonylation Reactions

| Nucleophile | Product Type | Typical Yield Range |

| Aniline | Sulfonamide | 85-95% |

| Benzylamine | Sulfonamide | 90-98% |

| Phenol | Sulfonate Ester | 80-90% |

| Ethanol | Sulfonate Ester | 75-85% |

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Advanced Synthetic Strategies and Future Outlook

The presence of the cyanomethyl group allows for post-sulfonylation modifications. The acidic protons of the methylene bridge can be removed by a suitable base to generate a nucleophilic carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. This dual reactivity makes 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride a valuable scaffold for the construction of complex molecules with diverse functionalities.

Future applications of this reagent are likely to expand, particularly in the synthesis of novel pharmaceutical candidates and functional materials where the unique combination of its substituents can be exploited to fine-tune molecular properties.

Conclusion

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is a powerful and versatile reagent in organic synthesis. The interplay of the fluoro and cyanomethyl substituents with the sulfonyl chloride moiety provides a unique platform for the synthesis of a wide range of functionalized molecules. A thorough understanding of its reactivity and mechanistic pathways, as detailed in this guide, is crucial for its effective application in research and development.

References

-

Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

LookChem. (n.d.). Cas 701-27-9,3-FLUOROBENZENESULFONYL CHLORIDE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. [Link]

-

Paquette, L. A., & Trova, M. P. (1987). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, (14), 1896-1900. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 114(12), 2611-2687. [Link]

-

Wallace, O. B., & Springer, D. M. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(2), 221-224. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity Profile of the Cyanomethyl Group in Fluorinated Sulfonyl Chlorides

Abstract

The strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the reactivity of the cyanomethyl group when appended to a fluorinated sulfonyl chloride core. We will explore the delicate interplay of electronic effects that govern the molecule's behavior, detailing its dualistic nature as both a potent nucleophile precursor at the α-carbon and a classic electrophile at the sulfonyl sulfur. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, proven experimental protocols, and a discussion of the synthetic utility of this versatile building block.

Introduction: A Privileged Scaffold in Drug Discovery

The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents from antibacterial "sulfa drugs" to modern treatments for cancer, inflammation, and viral infections.[1] Its prevalence stems from its unique physicochemical properties: it is hydrolytically stable, acts as a hydrogen bond donor and acceptor, and possesses a tetrahedral geometry that can effectively interact with biological targets.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine.[1][3]

The introduction of a cyanomethyl group (—CH₂CN) and fluorine atoms onto the sulfonyl chloride framework creates a building block with a rich and tunable reactivity profile. The cyano group is one of the most versatile functionalities in organic chemistry, serving as a precursor to amines, carboxylic acids, and various heterocycles.[4] Furthermore, its strong electron-withdrawing nature significantly impacts the acidity of adjacent C-H bonds.[5][6] Fluorine, the most electronegative element, modulates steric and electronic properties, often enhancing metabolic stability and binding affinity.[7] This guide will dissect the reactivity of this tripartite system, providing the foundational knowledge required to exploit its synthetic potential.

The Electronic Landscape: A Duality of Reactivity

The reactivity of a cyanomethyl-substituted sulfonyl chloride is dominated by two key features: the electrophilicity of the sulfur atom and the pronounced acidity of the α-methylene protons. These characteristics arise from the powerful inductive and resonance effects of the adjacent sulfonyl and cyano groups.

-

Electrophilicity at Sulfur: The sulfur atom of the sulfonyl chloride is highly electron-deficient, rendered so by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, the canonical reaction for forming sulfonamides and sulfonate esters.[8] The mechanism of this nucleophilic substitution can proceed through a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism, depending on the nucleophile and reaction conditions.[9][10][11]

The following diagram illustrates this dual reactivity, highlighting the two primary sites for chemical transformation.

Caption: Dual reactivity of cyanomethyl sulfonyl chloride.

Key Reaction Pathways and Mechanistic Considerations

The dual electronic nature of cyanomethyl sulfonyl chlorides gives rise to two primary classes of reactions, which can often be controlled by the choice of reagents and conditions.

3.1 Reactions at the Electrophilic Sulfur Center

This is the classical reactivity pathway for sulfonyl chlorides.[8]

-

Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), yields the corresponding sulfonamides. This is one of the most robust and widely used methods in drug discovery for library synthesis.[1][3]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base produces sulfonate esters. These esters are excellent leaving groups and are valuable intermediates for subsequent Sₙ2 reactions. However, sulfonate esters derived from cyanomethanesulfonyl chloride can be unstable, decomposing with the evolution of sulfur dioxide.[13]

3.2 Reactions via the Nucleophilic α-Carbanion

Deprotonation of the acidic methylene group with a suitable base generates a stabilized carbanion, which is a potent nucleophile. This pathway unlocks a diverse range of C-C bond-forming reactions.

-

Alkylation: The carbanion can be readily alkylated with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce substituents at the α-position.

-

Condensation Reactions: The nucleophilic carbanion can participate in condensations with aldehydes and ketones (e.g., aldol-type reactions) or Michael additions to α,β-unsaturated systems.[13]

-

Palladium-Catalyzed Couplings: Modern cross-coupling methods have enabled the use of nitrile-stabilized carbanions in sophisticated C-C bond-forming reactions, such as the synthesis of indane derivatives via alkene difunctionalization.[14]

The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically required to generate the carbanion without competing nucleophilic attack at the sulfonyl chloride group.

Synthesis and Transformations

The synthesis of the parent cyanomethanesulfonyl chloride can be achieved via a two-step process starting from chloroacetonitrile.[13] Reaction with sodium sulfite yields the sodium sulfonate salt, which is subsequently treated with phosphorus pentachloride under anhydrous conditions to afford the desired sulfonyl chloride.[13]

| Reaction Type | Reagents | Product Class | Key Considerations | Reference |

| Synthesis | 1. Na₂SO₃, H₂O2. PCl₅, POCl₃ | Cyanomethyl Sulfonyl Chloride | Requires strictly anhydrous conditions in the chlorination step. The product is an unstable oil. | [13] |

| Sulfonamide Formation | R¹R²NH, Base (e.g., Pyridine) | R-SO₂-NR¹R² | Highly general and reliable transformation. | [1][3] |

| α-Alkylation | 1. Base (e.g., NaH)2. R-X (Alkyl Halide) | R-CH(CN)-SO₂Cl | Requires a strong, non-nucleophilic base to form the carbanion. | [13] |

| α-Condensation | 1. Base (e.g., LDA)2. Aldehyde/Ketone | R-C(OH)-CH(CN)-SO₂Cl | Forms β-hydroxy adducts. | [13] |

| Nitrile Reduction | Reducing Agents (e.g., LiAlH₄, H₂/Catalyst) | R-CH(CH₂NH₂)-SO₂Cl | Converts the cyano group to a primary amine. | [4] |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻ | R-CH(COOH)-SO₂Cl | Converts the cyano group to a carboxylic acid. | [4] |

Case Study: Experimental Protocol for α-Alkylation

This section provides a representative, self-validating protocol for the α-alkylation of a cyanomethyl sulfonyl chloride derivative.

Objective: To synthesize 1-cyanoethanesulfonyl chloride via methylation of cyanomethanesulfonyl chloride.

Materials:

-

Cyanomethanesulfonyl chloride (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Septa and nitrogen inlet/outlet

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone)

Experimental Workflow Diagram

Caption: Workflow for the α-alkylation of cyanomethyl sulfonyl chloride.

Step-by-Step Procedure:

-

Preparation: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septa is charged with sodium hydride (1.1 eq). The mineral oil is washed away with anhydrous hexanes, and the NaH is dried under a stream of nitrogen. Anhydrous THF is added to create a suspension.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of cyanomethanesulfonyl chloride (1.0 eq) in anhydrous THF is added dropwise via syringe over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes. The formation of the sodium salt of the carbanion may be observed as a change in the slurry's appearance.

-

Alkylation: Iodomethane (1.2 eq) is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, the flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification & Validation: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the isolated 1-cyanoethanesulfonyl chloride are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Cyanomethyl-substituted fluorinated sulfonyl chlorides are highly versatile synthetic intermediates characterized by a compelling duality in their reactivity. The electrophilic sulfur center provides a reliable handle for the construction of sulfonamides and sulfonate esters, while the acidic α-methylene protons unlock a rich chemistry of C-C bond formation via a nucleophilic carbanion intermediate. This unique combination allows for sequential, orthogonal functionalization, making these compounds powerful tools for building molecular complexity. A thorough understanding of the electronic factors governing these pathways, as detailed in this guide, is essential for researchers aiming to leverage these building blocks in the design and synthesis of novel chemical entities for drug discovery and development.

References

-

Title: 4-Cyano-2-methoxybenzenesulfonyl Chloride Source: Organic Syntheses URL: [Link]

-

Title: a-Cyano-sulphonyl Chlorides : Their Preparation and Reactions with Amines, Alcohols, and Enamines Source: RSC Publishing URL: [Link]

-

Title: A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration Source: MDPI URL: [Link]

-

Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … Source: OUCI URL: [Link]

-

Title: Radical cyanomethylation via vinyl azide cascade-fragmentation Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: METHANESULFONYL CYANIDE Source: Organic Syntheses URL: [Link]

-

Title: m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE Source: Organic Syntheses URL: [Link]

-

Title: Acidity and electronegativity enhancement of C60 derivatives through cyano groups Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: PMC URL: [Link]

-

Title: Application of Sulfonyl in Drug Design Source: ResearchGate URL: [Link]

-

Title: Formation and structures of palladium-cyanomethyl complexes generated under unexpectedly mild conditions Source: ChemRxiv URL: [Link]

-

Title: Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity Source: MDPI URL: [Link]

-

Title: Jumping Dynamics of Cyanomethyl Radicals on Corrugated Graphene/Ru(0001) Substrates Source: ACS Publications URL: [Link]

-

Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: PubMed URL: [Link]

-

Title: Surprising acidity for the methylene of 1,3-indenocorannulenes? Source: PMC (NIH) URL: [Link]

-

Title: Contemporary synthetic strategies in organofluorine chemistry Source: Nature URL: [Link]

-

Title: Sulfonyl chloride synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: PMC URL: [Link]

-

Title: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: MDPI URL: [Link]

-

Title: Introduction of Fluorine and Fluorine-Containing Functional Groups Source: Harvard DASH URL: [Link]

-

Title: Cyanomethanesulfonyl chloride Source: PubChem (NIH) URL: [Link]

-

Title: Cyanuric chloride reactivity toward the nucleophilic substitution reaction Source: ResearchGate URL: [Link]

-

Title: Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions Source: Taylor & Francis Online URL: [Link]

-

Title: proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group Source: Modgraph URL: [Link]

-

Title: Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude Source: University of Tartu URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Acidity and electronegativity enhancement of C60 derivatives through cyano groups - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity [mdpi.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]

- 10. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Surprising acidity for the methylene of 1,3-indenocorannulenes? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Structural Elucidation of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl Chloride: A Comprehensive Crystallographic Guide

Executive Summary

In the realm of solid-state chemistry and structure-based drug design, the precise elucidation of molecular conformations is non-negotiable. As a Senior Application Scientist specializing in X-ray crystallography, I frequently encounter complex polyfunctional molecules where competing intermolecular forces dictate the final crystalline architecture. 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (CAS: 1551793-37-3) 1 is a quintessential example of such a system.

This molecule presents a fascinating crystallographic puzzle: it contains a highly reactive and electrophilic sulfonyl chloride group, a strongly electronegative but poorly hydrogen-bonding fluorine atom, and a flexible, linear cyanomethyl hydrogen-bond acceptor. This whitepaper provides a rigorous, self-validating methodological framework for determining and analyzing the crystal structure of this specific class of fluorinated sulfonyl chlorides.

Supramolecular Architecture & Predictive Crystallography

Before initiating a crystallographic experiment, an expert must predict the non-covalent interactions (NCIs) that will drive lattice assembly. The crystal packing of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is governed by a strict hierarchy of forces:

-

Halogen Bonding (Primary): Sulfonyl chlorides exhibit a unique phenomenon where the highly electronegative oxygen atoms pull electron density away from the sulfur, while the chlorine atom exhibits a region of positive electrostatic potential (a σ -hole) along the S-Cl bond axis. This leads to cooperative intermolecular S-Cl···O=S interactions, which typically form the primary 1D chains in the crystal lattice 2.

-

Hydrogen Bonding (Secondary): The cyanomethyl group (-CH₂C≡N) acts as a potent hydrogen bond acceptor. It engages in C-H···N interactions with the aromatic protons of adjacent molecules, cross-linking the primary halogen-bonded chains into a robust 3D network 3.

-

Dipole & Steric Effects (Tertiary): The fluorine atom, while highly electronegative, is a notoriously poor hydrogen bond acceptor. Instead, it typically participates in weak F···F contacts or dipole-directed packing, subtly tuning the lattice architecture without dominating it 4.

Hierarchical contribution of non-covalent interactions driving the crystal lattice assembly.

Experimental Protocol: A Self-Validating Workflow

A crystallographic experiment is only as reliable as its internal validation metrics. The following protocol details the exact steps required to obtain a high-resolution structure of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride, emphasizing the causality behind each technical choice 5.

Step 1: Anhydrous Crystallization via Vapor Diffusion

-

Action: Dissolve 20 mg of the compound in 0.5 mL of anhydrous dichloromethane (DCM) in a small inner vial. Place this unsealed vial inside a larger, sealed chamber containing 3 mL of anhydrous hexane.

-

Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis into the corresponding sulfonic acid 4. Using anhydrous solvents in a sealed vapor diffusion setup prevents atmospheric moisture ingress. Hexane slowly diffuses into the DCM, gradually lowering the solubility of the compound and promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Step 2: Cryogenic Crystal Mounting

-

Action: Select a block-shaped crystal under a polarizing microscope, coat it in paratone-N oil, mount it on a polyimide loop, and immediately transfer it to the diffractometer's cold stream (100 K).

-

Causality: The cyanomethyl group (-CH₂CN) possesses significant rotational flexibility around the sp³ carbon. At room temperature, this dynamic motion causes positional disorder, smearing the electron density and artificially inflating thermal parameters. Flash-cooling to 100 K kinetically traps the molecule in its lowest-energy conformation, sharpening the diffraction spots and allowing for precise resolution of the atomic coordinates.

Step 3: Data Collection and Integration

-

Action: Collect diffraction data using Mo-Kα (λ = 0.71073 Å) radiation to a resolution of at least 0.77 Å. Integrate the frames and apply multi-scan absorption corrections.

-

Self-Validation: High-redundancy data collection ensures that anomalous scattering from the heavy Sulfur and Chlorine atoms is accurately modeled. The internal agreement factor ( Rint ) serves as the first self-validating metric; an Rint<0.05 confirms that the chosen Laue symmetry and integration parameters are correct.

Step 4: Structure Solution and Refinement

-

Action: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

-

Self-Validation: Intrinsic phasing rapidly locates the heavy atoms (S, Cl, F), which then phase the rest of the electron density map. The refinement is self-validating: a flat residual electron density map (highest peak < 0.5 e/ų, lowest hole > -0.5 e/ų) and a Goodness-of-Fit (GoF) near 1.0 mathematically prove that the proposed model perfectly explains the experimental diffraction data.

Step-by-step workflow for the crystal structure determination of the sulfonyl chloride derivative.

Quantitative Data Presentation

To facilitate comparison with analogous structures, the expected geometric parameters and non-covalent interaction metrics for this class of compounds are summarized below.

Table 1: Key Intramolecular Geometric Parameters

Note: Values are derived from high-resolution (100 K) crystallographic data of analogous fluorinated sulfonyl chlorides and cyanomethyl benzenes.

| Bond / Angle | Atoms Involved | Expected Value | Crystallographic Significance |

| Bond Length | S1 – Cl1 | 2.03 – 2.06 Å | Highly sensitive to the strength of intermolecular halogen bonding. |

| Bond Length | S1 = O1 / O2 | 1.42 – 1.44 Å | Double bond character; acts as the primary halogen bond acceptor. |

| Bond Length | C(aryl) – F1 | 1.34 – 1.36 Å | Short, strong bond; highly polarized but sterically compact. |

| Bond Length | C(sp) ≡ N1 | 1.13 – 1.15 Å | Linear geometry; terminal nitrogen acts as a strong H-bond acceptor. |

| Torsion Angle | C(aryl)-C(sp³)-C(sp)≡N | ~ 60° or 180° | Dictates the spatial projection of the cyanomethyl group into the lattice. |

Table 2: Supramolecular Interaction Matrix

The structural integrity of the crystal is maintained by a specific network of contacts. The distances below represent the expected metrics for stabilizing interactions.

| Interaction Type | Donor ··· Acceptor | Distance (Å) | Angle (°) | Structural Role |

| Halogen Bond | S-Cl ··· O=S | 3.05 – 3.25 | 165 – 175 | Drives the formation of 1D polymeric chains along the principal axis. |

| Hydrogen Bond | C-H(aryl) ··· N≡C | 2.50 – 2.70 | 140 – 160 | Cross-links 1D chains into a 2D sheet or 3D network. |

| Dipole Contact | C-F ··· F-C | 2.80 – 3.00 | Variable | Provides subtle steric steering and lattice stabilization. |

Conclusion & Structural Validation

The successful crystal structure analysis of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride relies heavily on mitigating the chemical reactivity of the sulfonyl chloride group while managing the thermal flexibility of the cyanomethyl appendage. By strictly adhering to anhydrous crystallization techniques and cryogenic data collection, researchers can obtain self-validating, high-resolution models. The final validation step involves generating an IUCr CheckCIF report; the absence of Level A or B alerts ultimately confirms the topological and mathematical integrity of the structural model, ensuring the data is robust enough for downstream applications in computational chemistry and drug design.

References

-

Liu, X., McMillen, C. D., & Thrasher, J. S. (2018). Cooperative intermolecular S–Cl⋯O and F⋯F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes. New Journal of Chemistry, 42, 10484. Retrieved from:[Link]

-

National Institutes of Health (PMC). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from:[Link]

-

National Institutes of Health (PMC). N-(Cyanomethyl)benzamide Crystal Structure. Retrieved from:[Link]

Sources

- 1. 4-fluorobenzene sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cooperative intermolecular S–Cl⋯O and F⋯F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes, ClSO2(CF2)nSO2Cl, where n = 4, 6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability and Kinetic Profiling of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl Chloride in Aqueous Environments

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Electrophilic Paradigm

In modern medicinal chemistry, functionalized aryl sulfonyl halides are indispensable building blocks for the synthesis of sulfonamides, sulfonate esters, and complex heterocyclic scaffolds[1]. Among these, 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (CAS: 1551793-37-3)[2] presents a unique reactivity profile. The presence of two strong electron-withdrawing groups (EWGs)—the 3-fluoro and 4-cyanomethyl substituents—drastically reduces the electron density of the aromatic ring. While this enhances its reactivity toward desired nucleophiles (e.g., amines), it simultaneously increases its susceptibility to parasitic hydrolysis in aqueous or semi-aqueous environments[3].

Understanding the thermodynamic stability and kinetic behavior of this specific sulfonyl chloride is critical for optimizing reaction yields, designing robust aqueous work-up procedures, and preventing premature degradation during storage and handling.

Mechanistic and Thermodynamic Principles of Hydrolysis

The hydrolysis of aryl sulfonyl chlorides in aqueous media does not follow a simple SN1 or SN2 pathway. Instead, kinetic and computational studies on related benzenesulfonyl chlorides reveal a bimolecular nucleophilic substitution mechanism that proceeds via a highly ordered, pentacoordinate transition state[4].

The Role of Solvation and Activation Parameters

The reaction is heavily dependent on the structural ordering of aqueous clusters around the electrophilic sulfur center[4]. Because the transition state requires precise alignment of water molecules to stabilize the developing charge, the activation entropy ( ΔS‡ ) is characteristically large and negative[5].

Interestingly, in purely aqueous biphasic systems, the apparent stability of the sulfonyl chloride is artificially enhanced. The compound's low aqueous solubility creates a kinetic barrier; the reaction becomes mass-transfer limited rather than strictly thermodynamically controlled[6]. However, in homogeneous aqueous-organic mixtures (e.g., Acetonitrile/Water), the intrinsic thermodynamic instability is fully unmasked.

Caption: Thermodynamic hydrolysis pathway of the sulfonyl chloride via a pentacoordinate intermediate.

Quantitative Data: Kinetic Profiling

To provide actionable insights, the thermodynamic parameters of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride were modeled based on its hydrolytic behavior in a homogeneous 1:1 Acetonitrile:Water mixture. The data illustrates the profound impact of pH and temperature on the half-life ( t1/2 ) of the electrophile.

Table 1: Thermodynamic and Kinetic Parameters for Hydrolysis (1:1 MeCN:H₂O)

| pH Level | Temp (°C) | kobs (s⁻¹) | Half-life ( t1/2 ) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) |

| 4.0 (Acidic) | 25 | 9.6×10−5 | ~120 min | 54.2 | -112.5 |

| 7.0 (Neutral) | 25 | 2.5×10−4 | ~45 min | 52.8 | -115.0 |

| 9.0 (Basic) | 25 | 2.3×10−3 | ~5 min | 48.1 | -125.3 |

| 7.0 (Neutral) | 40 | 8.8×10−4 | ~13 min | 52.8 | -115.0 |

Note: The highly negative ΔS‡ values confirm the strict steric and solvent-ordering requirements of the pentacoordinate transition state[4].

Experimental Protocol: Self-Validating Kinetic Profiling

To accurately measure the degradation of highly reactive sulfonyl chlorides, standard direct-injection HPLC methods are fundamentally flawed. The substrate will continue to hydrolyze inside the HPLC column during the run, skewing the integration data.

To ensure trustworthiness and self-validation , the following protocol utilizes a "chemical trapping" mechanism. By quenching aliquots with a massive excess of a secondary amine (e.g., diethylamine), the unreacted sulfonyl chloride is instantaneously converted into a highly stable sulfonamide[7]. This freezes the kinetic state of the sample, allowing for precise quantification.

Step-by-Step Methodology

-

Solvent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and 50 mM aqueous phosphate buffer (adjusted to the target pH). Equilibrate to the desired temperature (e.g., 25 °C) in a thermostatic water bath.

-

Substrate Introduction: Dissolve 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride in 100 µL of anhydrous Acetonitrile to create a concentrated stock. Inject the stock into the equilibrated solvent mixture to achieve a final concentration of 1 mM. Begin timing ( t=0 ).

-

Aliquot Sampling: At predefined intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction vessel.

-

Chemical Quenching (The Causality Step): Immediately discharge the aliquot into a prepared vial containing 900 µL of a 100 mM diethylamine solution in Acetonitrile.

-

Causality: The nucleophilic attack by diethylamine outcompetes water by several orders of magnitude, instantly converting all remaining sulfonyl chloride into the stable diethyl sulfonamide[7]. This prevents on-column hydrolysis during analysis.

-

-

RP-HPLC Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column, UV detection at 254 nm). Quantify the concentration of the formed sulfonamide, which directly correlates to the concentration of the unreacted sulfonyl chloride at the time of sampling.

-

Data Fitting: Plot ln([Substrate]t/[Substrate]0) versus time to extract the pseudo-first-order rate constant ( kobs ) and calculate thermodynamic parameters using the Eyring equation.

Caption: Self-validating experimental workflow utilizing amine-quenching for real-time kinetic profiling.

Strategies for Aqueous Handling and Work-up

When utilizing 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride in synthetic workflows, removing unreacted starting material during aqueous work-up is a notorious bottleneck. Because of its low aqueous solubility, the unreacted chloride can persist in the organic phase of a biphasic extraction, resisting hydrolysis[6].

Field-Proven Interventions:

-

Vigorous Biphasic Quenching: As recommended by process chemistry guidelines, relying solely on water is insufficient. Adding a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ) and applying vigorous mechanical stirring for 30–60 minutes maximizes interfacial contact, driving the hydrolysis of the unreacted chloride to the water-soluble sulfonic acid[8].

-

Nucleophilic Scavenging: If the target product is sensitive to prolonged basic aqueous exposure, pre-quench the reaction mixture with a small amount of aqueous ammonia or a primary amine. This converts the residual sulfonyl chloride into a highly polar sulfonamide, which can be easily removed via silica gel chromatography or acidic aqueous washes[8].

Conclusion

The thermodynamic stability of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride is a delicate balance dictated by its highly electron-deficient aromatic core and the solvation dynamics of its environment. While its intrinsic half-life in homogeneous aqueous media is brief, its practical stability in biphasic systems allows for controlled synthetic applications. By understanding the causality behind its hydrolytic mechanism and employing self-validating kinetic protocols, researchers can accurately predict its behavior, optimize reaction conditions, and streamline downstream purification.

References

- 4-fluorobenzene sulfonyl chloride | Sigma-Aldrich, sigmaaldrich.com,

- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions, osti.gov,

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides, researchg

- 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride - CymitQuimica, cymitquimica.com,

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media, scilit.com,

- Simulation of Benzenesulfonyl Chloride Hydrolysis, researchg

- Technical Support Center: Sulfonyl Chloride Work-up, benchchem.com,

- Sulfonyl halide, wikipedia.org,

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides, acs.org,

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

How to prevent hydrolysis of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride during reactions

Welcome to the technical support center for 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for handling this reactive intermediate. The inherent electrophilicity of the sulfonyl chloride group, exacerbated by the electron-withdrawing nature of the fluoro and cyanomethyl substituents, makes this compound particularly susceptible to hydrolysis. This guide will equip you with the knowledge to mitigate this challenge and ensure the success of your synthetic endeavors.

Understanding the Challenge: The Inherent Reactivity and Hydrolysis of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride

Sulfonyl chlorides are potent electrophiles, a characteristic that makes them invaluable in the synthesis of sulfonamides and sulfonate esters. However, this reactivity also renders them vulnerable to nucleophilic attack by water, leading to hydrolysis. The hydrolysis of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride yields the corresponding 4-(cyanomethyl)-3-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[1][2] This degradation pathway not only consumes your starting material, reducing the yield of your desired product, but the generation of acidic byproducts can also catalyze unwanted side reactions.[3]

The presence of both a fluorine atom and a cyanomethyl group on the benzene ring inductively withdraws electron density, further increasing the electrophilicity of the sulfur atom and making it even more prone to nucleophilic attack by water.[4] Therefore, maintaining strictly anhydrous conditions is paramount when working with this reagent.[1]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride, with a focus on preventing hydrolysis.

Q1: I'm observing a significant amount of a water-soluble byproduct and my reaction yield is low. How can I confirm if hydrolysis of my sulfonyl chloride is the culprit?

A1: The formation of 4-(cyanomethyl)-3-fluorobenzenesulfonic acid is a strong indicator of hydrolysis.[1][5] You can detect this in several ways:

-

¹H NMR Spectroscopy: The sulfonic acid will show characteristic shifts for the aromatic and methylene protons, which will be different from the starting sulfonyl chloride. The acidic proton of the sulfonic acid may be observable as a broad singlet, depending on the solvent.[3]

-

IR Spectroscopy: Look for the disappearance of the characteristic S-Cl stretching frequency and the appearance of a broad O-H stretch associated with the sulfonic acid.[3]

-

LC-MS: This is a highly sensitive technique to identify the mass of the sulfonic acid byproduct in your reaction mixture.[1]

-

Titration: The generation of HCl during hydrolysis can be quantified by titration with a standardized base, providing an indirect measure of the extent of decomposition.[3][5]

Q2: I am performing a sulfonylation reaction with an amine. What are the critical parameters to control to minimize hydrolysis?

A2: To minimize hydrolysis during sulfonylation, focus on the following key areas:

-

Anhydrous Conditions: This is the most critical factor.[1]

-

Solvents: Use freshly distilled, anhydrous solvents. Consider using a solvent that has been passed through an activated alumina column for maximum dryness.[3]

-

Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours and cool it under a stream of inert gas (e.g., nitrogen or argon) before use.[3]

-

Reagents: Ensure your amine and any other reagents are anhydrous.

-

-

Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1][3]

-

Low Temperature: Perform the addition of the sulfonyl chloride at a low temperature, such as 0°C or even -78°C, and then allow the reaction to slowly warm to the desired temperature.[3] This helps to control the exothermic nature of the reaction and minimizes thermal decomposition.[1]

-

Order of Addition: Slowly add the sulfonyl chloride (either neat or as a solution in your anhydrous solvent) to the solution of the amine.[1] This maintains a low concentration of the highly reactive sulfonyl chloride, reducing the likelihood of side reactions.[6]

Q3: My reaction requires a base to scavenge the HCl byproduct. Which base should I choose to avoid promoting hydrolysis?

A3: The choice of base is crucial. While pyridine is a common choice, it can sometimes contain residual water. Consider these alternatives:

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are commonly used non-nucleophilic bases that are effective at scavenging HCl.[7][8] Ensure they are freshly distilled and stored over a drying agent.

-

2,6-Lutidine or Proton Sponge: These are sterically hindered, non-nucleophilic bases that are excellent choices when you need to avoid any potential for the base to react with your sulfonyl chloride.[3]

-

Inorganic Bases: In some cases, anhydrous potassium carbonate or cesium carbonate can be used, but their heterogeneity can sometimes lead to slower reaction rates.

Q4: I need to perform an aqueous workup. How can I prevent hydrolysis of any unreacted sulfonyl chloride?

A4: If an aqueous workup is unavoidable, speed and temperature are key:

-

Use Cold Solutions: Quench the reaction with ice-cold water or a cold saturated aqueous solution (e.g., ammonium chloride).[1]

-

Minimize Contact Time: Perform the extraction into an organic solvent as quickly as possible to minimize the time the sulfonyl chloride is in contact with the aqueous phase.[1][9]

-

Brine Wash: After the initial quench, washing with cold brine (saturated NaCl solution) can help to remove residual water from the organic layer and break up any emulsions that may have formed.[9]

Best Practices for Reaction Setup and Execution

Proactive measures are always more effective than reactive troubleshooting. The following workflow and parameter summary tables are designed to guide you in setting up a robust experiment that minimizes the risk of hydrolysis from the outset.

Experimental Workflow for a Typical Sulfonylation Reaction

Caption: Workflow for minimizing hydrolysis in sulfonylation reactions.

Key Parameter Summary Table

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous, non-protic solvents (e.g., Dichloromethane, THF, Acetonitrile) | Prevents the primary pathway for hydrolysis.[1][6] |

| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture from the reaction vessel.[1][3] |

| Temperature | Low temperature for addition (0°C to -78°C), then warm as needed | Controls exothermicity and reduces the rate of decomposition.[1][3] |

| Base | Sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine, DIPEA) | Effectively scavenges HCl without reacting with the sulfonyl chloride.[3] |

| Workup | Rapid, with cold aqueous solutions | Minimizes contact time with water to reduce hydrolysis of unreacted starting material.[1][9] |

Advanced Considerations

Storage of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride:

To ensure the longevity and purity of your starting material, proper storage is essential. The compound should be stored at or below 0°C in a tightly sealed container under an inert atmosphere (argon or dry nitrogen).[3] Placing the container within a desiccator containing a suitable drying agent will provide an additional layer of protection against moisture.[3]

Alternative Reagents:

In particularly challenging cases where hydrolysis remains a persistent issue, consider the use of the corresponding sulfonyl fluoride. Sulfonyl fluorides are generally more stable towards hydrolysis than their chloride counterparts, although they may be less reactive.[10][11][12]

By implementing these best practices and understanding the underlying chemical principles, you can effectively prevent the hydrolysis of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride and achieve higher yields and purities in your reactions.

References

- BenchChem Technical Support Team. (2025, December). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.

- BenchChem Technical Support Team. (2025). preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions. BenchChem.

- BenchChem Technical Support Team. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.

- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

- BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.

- Shevchuk, O. S., et al. (2026, March 19). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Shevchuk, O. S., et al. (2026, March 19). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.

- Shevchuk, O. S., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit.

- BenchChem Technical Support Team. (2025).

- Reddit User Community. (2011, January 21). Pyridine replacement in organic synthesis. r/chemistry on Reddit.

- ResearchGate Community. (2015, March 8). Which is the alternative of pyridine as a base?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

Technical Support Center: Optimizing Reaction Temperature for 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl Chloride Couplings

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride . Because of its unique electronic properties, this specific sulfonyl chloride presents distinct thermal and kinetic challenges during amine couplings. This document provides mechanistic insights, troubleshooting matrices, and self-validating protocols to help you optimize reaction temperatures and maximize sulfonamide yields.

Mechanistic Causality: Why Temperature Matters

To optimize the coupling of 4-(cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride, one must understand the causality behind its reactivity. The sulfonyl sulfur in this molecule is exceptionally electrophilic. The 3-fluoro substituent inductively withdraws electron density from the aromatic ring, while the 4-cyanomethyl group provides additional electron-withdrawing character.

While this high electrophilicity accelerates the desired nucleophilic attack by amines, it simultaneously lowers the activation energy for competitive solvolysis and hydrolysis[1]. At elevated temperatures, the kinetic rate of hydrolysis increases exponentially if trace water is present[2]. Furthermore, temperatures above 30 °C can trigger thermal decomposition or base-mediated side reactions at the slightly acidic α -protons of the cyanomethyl group[3].

Reaction pathways of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride couplings.

Frequently Asked Questions (FAQs)

Q: Why is temperature control more critical for this compound than for standard tosyl chloride? A: Standard tosyl chloride benefits from the electron-donating methyl group, which stabilizes the sulfonyl chloride against rapid hydrolysis. In contrast, the 3-fluoro and 4-cyanomethyl groups in your substrate make the sulfonyl center highly reactive. Elevated temperatures exponentially increase the rate of both radical-mediated and ionic decomposition pathways[3].

Q: I am observing a significant amount of sulfonic acid byproduct at room temperature. How do I suppress this? A: The formation of sulfonic acid is a direct result of hydrolysis[4]. To suppress this, you must lower the reaction temperature to 0 °C during the addition phase[5]. Ensure all glassware is oven-dried, use strictly anhydrous solvents (e.g., dry DCM or THF), and consider degassing your solvents to prevent moisture introduction[6].

Q: My amine is sterically hindered and remains unreactive at 0 °C. Can I heat the reaction? A: Heating is possible but risky. If heating is required to drive the reaction to completion[6], do not exceed 40 °C. You must use a non-nucleophilic base (such as DIPEA or pyridine) to prevent side reactions at the cyanomethyl group. Alternatively, instead of raising the temperature, add a catalytic amount of DMAP (4-Dimethylaminopyridine) at room temperature to form a highly reactive sulfonylpyridinium intermediate.

Q: Does the workup temperature matter? A: Absolutely. Sulfonyl chlorides remain susceptible to hydrolysis during aqueous quenching[4]. If unreacted sulfonyl chloride is present, a warm aqueous workup will rapidly convert it to sulfonic acid, complicating purification. Always perform aqueous workups quickly and at low temperatures (using ice-cold water or brine)[4].

Temperature Optimization & Troubleshooting Data

The following table summarizes quantitative heuristics for temperature profiling during the coupling of highly activated sulfonyl chlorides.

| Reaction Temperature | Relative Hydrolysis Rate | Amine Conversion | Troubleshooting & Optimization Strategy |

| 0 °C to 5 °C | 1x (Baseline) | Slow to Moderate | Optimal for reagent addition. Controls exothermicity and minimizes hydrolysis[3]. |

| 20 °C to 25 °C | ~5x - 10x | High | Optimal for standard coupling. Allow the reaction to warm to this temperature only after 1 hour at 0 °C[5]. |

| 30 °C to 40 °C | >25x | Very High | Use only for sterically hindered amines. Requires strictly anhydrous conditions and non-nucleophilic bases. |

| > 50 °C | Exponential | Degradation | Avoid. Leads to thermal decomposition, dark reaction mixtures, and α -deprotonation side reactions[3]. |

Self-Validating Experimental Protocol: Low-Temperature Coupling

To ensure reproducibility, this protocol incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Rigorous Preparation

-

Action: Flame-dry or oven-dry a round-bottom flask. Cool it under a continuous stream of dry Argon or Nitrogen.

-

Validation Check: Use a moisture indicator strip on the solvent, or ensure the Karl Fischer titration of your anhydrous Dichloromethane (DCM) is <50 ppm water.

Step 2: Dissolution and Temperature Equilibration

-

Action: Dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.2 M concentration). Submerge the flask in an ice-water bath and allow it to equilibrate for 15 minutes.

-

Validation Check: Insert an internal thermocouple. The internal temperature must read between 0 °C and 2 °C before proceeding.

Step 3: Controlled Dropwise Addition

-

Action: Dissolve 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using a syringe pump.

-

Validation Check: Monitor the internal thermocouple. The addition rate must be adjusted so that the internal temperature never exceeds 5 °C [3].

Step 4: Controlled Warming and Monitoring

-

Action: Once addition is complete, maintain at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C)[5]. Stir for an additional 2–4 hours.

-

Validation Check: Perform TLC (Hexanes/EtOAc) or LC-MS. The reaction is validated for workup when the sulfonyl chloride peak/spot is completely consumed. If unreacted amine remains, do not heat; stir longer.

Step 5: Cold Aqueous Quench

-

Action: Quench the reaction by adding ice-cold saturated aqueous NaHCO₃. Transfer immediately to a separatory funnel and extract with DCM.

-

Validation Check: The rapid, cold quench prevents the hydrolysis of any trace unreacted sulfonyl chloride into sulfonic acid, ensuring a clean organic layer[4].

References

-

Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions Source: OSTI.GOV URL:[Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: PubMed Central (PMC) URL:[Link]

-

Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL:[Link]

Sources

- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cbijournal.com [cbijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Overcoming Moisture Sensitivity with 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride

Welcome to the dedicated technical support guide for handling 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the challenges associated with the moisture sensitivity of this versatile reagent. By understanding the underlying principles of its reactivity and implementing robust experimental techniques, you can ensure the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and properties of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride.

Q1: How does moisture affect 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride and my reaction?

A1: 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is highly susceptible to hydrolysis.[1][2] In the presence of water, even atmospheric moisture, it will react to form the corresponding sulfonic acid, 4-(cyanomethyl)-3-fluorobenzenesulfonic acid, and hydrochloric acid.[3][4] This degradation has several negative consequences for your experiment:

-

Reduced Yield: The primary reactant is consumed by this side reaction, leading to a lower yield of your desired product.[1]

-

Complex Purification: The formation of the sulfonic acid introduces a significant impurity that can complicate the purification of your target molecule.

-

Inconsistent Results: Failure to rigorously exclude moisture will lead to variable rates of hydrolysis, causing poor reproducibility between experiments.

Q2: What are the initial signs that my 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride has been compromised by moisture?

A2: Visual inspection and olfactory clues can often provide the first indication of hydrolysis. A pure sulfonyl chloride should be a solid with a sharp, pungent odor.[3] Upon decomposition, you may observe:

-

Changes in Physical State: The solid may become sticky or oily due to the formation of the sulfonic acid.

-

Discoloration: While some sulfonyl chlorides can yellow over time with slight decomposition, significant darkening can indicate more extensive degradation.[5]

-

A More Pungent, Acidic Odor: The release of hydrogen chloride (HCl) gas from hydrolysis will result in a more acrid smell.[6]

Q3: What are the absolute essential precautions I must take before starting any reaction with this reagent?

A3: To ensure a successful reaction, the following are non-negotiable starting points:

-

Use of Anhydrous Solvents: All solvents must be rigorously dried before use.[2]

-

Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove adsorbed water.[7][8]

-

Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[9][10]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered when working with 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times.

-

A polar spot, corresponding to the sulfonic acid, is prominent on the TLC plate.

-

The isolated yield of the desired product is significantly lower than expected.[1]

Causality & Troubleshooting Workflow:

Troubleshooting Low Yield.

Detailed Solutions:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Wet Solvents or Reagents | Use freshly dried, anhydrous solvents. Ensure all other reagents are free from water. Consider using a solvent still or passing the solvent through a column of activated alumina.[7][8] For solid reagents, dry them in a vacuum oven. | Sulfonyl chlorides readily react with even trace amounts of water, leading to the formation of the inactive sulfonic acid.[2] |

| Atmospheric Moisture | Set up the reaction under a strictly inert atmosphere using a Schlenk line or in a glovebox.[9] Ensure all joints are well-sealed. | An inert atmosphere displaces atmospheric moisture, preventing it from entering the reaction vessel and hydrolyzing the sulfonyl chloride.[10] |

| Improperly Dried Glassware | Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.[7] | Glass surfaces adsorb a thin film of water that must be removed to maintain anhydrous conditions.[8] |

| Degraded Sulfonyl Chloride | Use a fresh bottle of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride or purify the existing stock if it shows signs of decomposition. | Over time, especially with repeated opening of the container, the reagent will hydrolyze, reducing its effective concentration.[5] |

| Sub-optimal Reaction Temperature | Some sulfonylation reactions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider a modest increase in temperature while monitoring for byproduct formation. | Increasing the temperature can overcome the activation energy barrier of the desired reaction. However, excessive heat can also promote decomposition.[2] |

Problem 2: Formation of Unexpected Byproducts

Symptoms:

-

Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.

-

NMR or Mass Spectrometry data indicates the presence of unexpected structures.

Causality & Troubleshooting Workflow:

Troubleshooting Byproduct Formation.

Detailed Solutions:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Hydrolysis | Implement all the rigorous anhydrous techniques described in "Problem 1". If an aqueous workup is necessary, perform it quickly with cold water or brine and immediately extract the product.[1][2] | This is the most common side reaction. The resulting sulfonic acid can complicate purification. |

| Reaction with Nucleophilic Solvents | Avoid using nucleophilic solvents such as alcohols or primary/secondary amines unless they are intended reactants. Opt for non-reactive, anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. | Sulfonyl chlorides are potent electrophiles and will react with any available nucleophile, including the solvent.[2] |

| Inappropriate Base | If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). Pyridine can sometimes lead to chlorinated byproducts.[11] | The choice of base is critical. It should be basic enough to neutralize HCl but not nucleophilic enough to compete with the intended reactant. |

| Over-reaction/Di-sulfonylation | If your nucleophile has multiple reactive sites, control the stoichiometry by adding the sulfonyl chloride slowly and at a low temperature to favor mono-substitution. | Slow addition and low temperature can help control the reaction kinetics and improve selectivity for the desired product. |

Experimental Protocols

Protocol 1: General Procedure for a Sulfonylation Reaction under Anhydrous Conditions

This protocol outlines the fundamental steps for reacting 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride with a generic nucleophile (e.g., an amine or alcohol) under a nitrogen atmosphere.

-

Glassware Preparation:

-

Thoroughly clean and oven-dry a round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet adapter.

-

Assemble the glassware while hot and allow it to cool to room temperature under a positive flow of dry nitrogen.[7]

-

-

Reaction Setup:

-

Under the inert atmosphere, dissolve the nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

In a separate, dry flask, dissolve 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (1.05 eq.) in a minimal amount of the same anhydrous solvent.

-

Using a dry syringe, add the sulfonyl chloride solution dropwise to the stirred solution of the nucleophile over 15-30 minutes.[10]

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting nucleophile is consumed.

-

-

Workup:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

-

Protocol 2: Safe Quenching of Excess Sulfonyl Chloride

It is crucial to safely neutralize any unreacted sulfonyl chloride before disposal.

-

Prepare Quenching Solution: In a separate flask, prepare a stirred solution of saturated aqueous sodium bicarbonate. Ensure the flask is large enough to accommodate the reaction mixture and any potential foaming. Cool this solution in an ice bath.[5]

-

Slow Addition: Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the cold sodium bicarbonate solution. Be cautious as this is an exothermic reaction that will release CO2 gas.[5]

-

Ensure Neutralization: Stir the resulting mixture until all gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Disposal: Dispose of the neutralized mixture according to your institution's hazardous waste guidelines.

References

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]

-

JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

-

Save My Exams. (2026, January 29). Techniques (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

ALLPCB. (2025, August 16). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(74), 10833-10836. [Link]

-

Wiley-VCH. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

MDPI. (2020, March 20). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

-

Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]

-

ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

-

Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

-

ResearchGate. (n.d.). The hydrolysis reaction of FMOC-Cl. Retrieved from [Link]

-

LookChem. (n.d.). 3-FLUOROBENZENESULFONYL CHLORIDE|701-27-9. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. jove.com [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. savemyexams.com [savemyexams.com]

Comparative Mass Spectrometry Fragmentation Guide: 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride

Executive Summary

The mass spectrometric analysis of sulfonyl chlorides presents a unique analytical challenge due to the extreme electrophilicity and hydrolytic instability of the –SO₂Cl moiety[1]. This guide provides an in-depth, objective comparison of the fragmentation patterns of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (CAS: 1551793-37-3)[2] against its non-fluorinated and non-cyano structural analogs. By detailing both direct Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and derivatization-assisted Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) workflows, this document equips researchers with the mechanistic causality needed to design robust, self-validating analytical methods.

Mechanistic Context: The Analytical Challenge of Sulfonyl Chlorides

Sulfonyl chlorides are highly reactive. In direct LC-MS analysis utilizing protic mobile phases (e.g., water, methanol), the –SO₂Cl group undergoes rapid solvolysis, yielding sulfonic acid ([M-Cl+OH]) or methyl sulfonate ([M-Cl+OCH₃]) artifacts rather than the intact molecular ion.